molecular formula C18H14ClN3O4 B2455567 (E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide CAS No. 478017-70-8

(E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B2455567
CAS No.: 478017-70-8
M. Wt: 371.78
InChI Key: KUQLXLLTNAYQOM-UHFFFAOYSA-N
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Description

(E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is an organic compound that features a complex structure with multiple functional groups, including a chloro, hydroxy, nitro, cyano, and amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Nitration: Introduction of the nitro group to a phenolic compound.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Formation of the Cyano Group: Introduction of the cyano group through a nucleophilic substitution reaction.

    Amide Formation: Coupling of the cyano group with an amine to form the amide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Potential use as a lead compound for the development of new drugs.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of (E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-chloro-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide: Lacks the nitro group.

    (E)-3-(5-chloro-3-nitrophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide: Lacks the hydroxy group.

Uniqueness

The presence of both the nitro and hydroxy groups in (E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide makes it unique compared to similar compounds

Properties

IUPAC Name

(E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c1-11(12-5-3-2-4-6-12)21-18(24)14(10-20)7-13-8-15(19)9-16(17(13)23)22(25)26/h2-9,11,23H,1H3,(H,21,24)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQLXLLTNAYQOM-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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